molecular formula C17H17F3N4O3 B2419050 (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034450-33-2

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2419050
CAS No.: 2034450-33-2
M. Wt: 382.343
InChI Key: OLUSXTXAUMSPJG-UHFFFAOYSA-N
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Description

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Antimicrobial Activity

Several studies have focused on the synthesis of new pyridine derivatives and their antimicrobial activities. For example, Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, highlighting the potential of such compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Structure Analysis

Lakshminarayana et al. (2009) synthesized and characterized the molecular structure of a compound with a chloropyridin methoxyphenyl moiety, emphasizing the importance of molecular structure analysis in understanding compound properties (Lakshminarayana et al., 2009).

Synthetic Challenges and Strategies

Zhang et al. (2020) reported on the challenges and strategies in synthesizing heterocycles containing both piperidine and pyridine rings, indicating the complex nature of synthesizing compounds with specific functional groups (Zhang et al., 2020).

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-26-14-15(22-7-6-21-14)27-12-3-2-8-24(10-12)16(25)11-4-5-13(23-9-11)17(18,19)20/h4-7,9,12H,2-3,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSXTXAUMSPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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